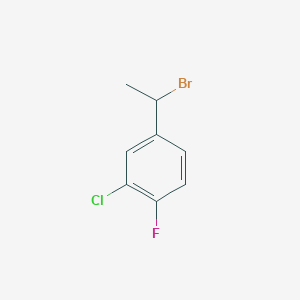

4-(1-Bromoethyl)-2-chloro-1-fluorobenzene

Description

General Overview of Substituted Benzene (B151609) Derivatives in Chemical Research

Substituted benzene derivatives are a cornerstone of organic chemistry, forming the structural core of a vast array of molecules used in pharmaceuticals, agrochemicals, and materials science. ijrar.org These compounds consist of a benzene ring to which one or more hydrogen atoms have been replaced by other functional groups. The nature of these substituents profoundly influences the chemical and physical properties of the molecule. nih.gov

The reactivity of the benzene ring itself is largely characterized by electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the ring. jocpr.com Substituents can either activate the ring, making it more susceptible to substitution, or deactivate it. nih.gov Halogens, for instance, are considered deactivating yet direct incoming electrophiles to the ortho and para positions relative to themselves. nih.gov This directing effect is a critical tool for chemists to control the regioselectivity of reactions and synthesize complex, multi-substituted aromatic compounds. The versatility of these derivatives makes them indispensable in drug design, where aromatic rings provide rigid scaffolds for binding to biological targets, and in the creation of advanced polymers with enhanced thermal stability and strength. ijrar.org

Significance of 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene within the Class of Halogenated Arenes and Benzylic Systems

This compound is a molecule of significant interest due to its hybrid structural features. It belongs to two important classes of organic compounds: halogenated arenes and benzylic halides. The benzene ring is substituted with both chlorine and fluorine atoms, making it a polyhalogenated aromatic hydrocarbon. mdpi.com Additionally, it possesses a 1-bromoethyl group, which classifies it as a benzylic halide. This dual character endows the molecule with multiple reactive sites and a high potential for synthetic utility.

The chloro and fluoro substituents on the aromatic ring are electron-withdrawing, which influences the electron density of the benzene ring. nih.gov However, the most prominent feature regarding its reactivity is the bromoethyl group at the benzylic position. The carbon atom adjacent to the benzene ring (the benzylic carbon) is particularly reactive. chemistrysteps.com Reactions involving the departure of the bromine atom are facilitated by the formation of a resonance-stabilized benzylic carbocation or radical intermediate. chemistrysteps.comucalgary.ca This stabilization significantly lowers the activation energy for nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, making benzylic halides highly versatile intermediates in organic synthesis. chemistrysteps.comucalgary.ca

The unique combination of a reactive benzylic bromide and a polyhalogenated aromatic ring makes this compound a valuable precursor for creating more complex molecules. It can serve as a building block in cross-coupling reactions for the formation of new carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals and other fine chemicals. nih.govrsc.org

Table 1: Physicochemical Properties of this compound Note: The following data is based on computational predictions and extrapolated values from analogous compounds, as extensive experimental data for this specific compound is not widely available.

| Property | Value |

| Molecular Formula | C₈H₇BrClF |

| Molecular Weight | 252.50 g/mol |

| Appearance | Predicted to be a liquid |

| Boiling Point | ~195–210°C (extrapolated) |

| InChIKey | DRYODLAPDPIMQU-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=C(C=C1)Cl)F)Br |

Research Gaps and Future Directions Pertaining to this compound

Despite its clear synthetic potential, dedicated research focusing specifically on this compound is limited. This scarcity of information represents a significant research gap. Much of the current understanding of its reactivity is inferred from the well-established chemistry of general benzylic halides and halogenated arenes.

Identified Research Gaps:

Optimized Synthesis: There is a lack of documented, high-yield synthetic routes specifically tailored for this compound. Developing efficient and regioselective methods for its preparation is a crucial first step.

Reaction Profiling: A systematic investigation of its reactivity with various nucleophiles, electrophiles, and in different modern catalytic systems (e.g., photocatalysis, transition-metal catalysis) has not been performed. nih.govchemistryviews.org

Application in Synthesis: The practical utility of this compound as a building block for synthesizing target molecules, particularly in medicinal chemistry, remains largely unexplored. The presence of multiple halogens offers opportunities for sequential, site-selective cross-coupling reactions, which has not been investigated.

Future Research Directions:

Synthetic Methodology Development: Future work should focus on establishing robust protocols for the synthesis of this compound. This could involve the radical halogenation of the corresponding ethyl-substituted benzene derivative. ucalgary.ca

Exploration of Cross-Coupling Reactions: A thorough study of its participation in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would be highly valuable. This would showcase its potential for constructing complex diarylmethanes or other intricate molecular architectures. nih.govresearchgate.net

Medicinal Chemistry Applications: Given that halogenated aromatic compounds are prevalent in pharmaceuticals, investigating the use of this compound as a scaffold or intermediate for bioactive molecules is a promising avenue. jocpr.com The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

Materials Science: The thermal stability and electronic properties conferred by the halogen substituents could make derivatives of this compound interesting for applications in materials science, an area that is currently unexplored.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-bromoethyl)-2-chloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c1-5(9)6-2-3-8(11)7(10)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTSLXBGPLIJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Bromoethyl 2 Chloro 1 Fluorobenzene

Strategies for the Aromatic Ring Halogenation of Fluorobenzene (B45895) Precursors

Regioselective Introduction of Chlorine and Bromine onto the Fluorobenzene Core

Achieving the desired 1-fluoro-2-chloro substitution pattern requires careful selection of synthetic methods to ensure high regioselectivity. Halogens, including fluorine, are ortho, para-directing groups in electrophilic aromatic substitution reactions, a characteristic that is leveraged in these syntheses. vaia.com Although halogens are generally deactivating due to their inductive electron-withdrawing effect, their ability to donate a lone pair of electrons via resonance stabilizes the intermediates for ortho and para substitution. wikipedia.orgresearchgate.net For fluorobenzene, this resonance effect is significant enough that para-substitution can occur at rates comparable to or even faster than substitution on benzene (B151609) itself. wikipedia.orgacs.org

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogen atoms onto a benzene ring. To generate a sufficiently powerful electrophile (e.g., Cl⁺ or Br⁺), a Lewis acid catalyst is typically employed in conjunction with the molecular halogen (Cl₂ or Br₂).

The reaction proceeds via the activation of the halogen by the Lewis acid, forming a highly electrophilic complex. The π-electrons of the fluorinated aromatic ring then attack this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The final step involves the deprotonation of this intermediate to restore aromaticity and yield the halogenated product. Given that fluorine is a strong ortho, para-director, this approach can be used to install a chlorine atom at the C2 position, particularly if the C4 position is already occupied. vaia.comcsbsju.edu

Table 1: Reagents for Electrophilic Aromatic Halogenation

| Halogenation | Reagent | Catalyst (Lewis Acid) |

|---|---|---|

| Chlorination | Cl₂ | AlCl₃, FeCl₃ |

| Bromination | Br₂ | AlBr₃, FeBr₃ |

An alternative and highly effective method for the regioselective introduction of halogens is the Sandmeyer reaction. wikipedia.org This process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide. organic-chemistry.org This method is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

The synthesis would begin with an appropriately substituted amino-fluorobenzene derivative. This amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, HBr), at low temperatures to form a diazonium salt (Ar-N₂⁺). mnstate.edu The diazonium group is an excellent leaving group (N₂) and can be readily replaced by a halide using a copper(I) salt catalyst, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr). wikipedia.orgmnstate.edu

Table 2: Key Stages of the Sandmeyer Reaction

| Stage | Description | Typical Reagents |

|---|---|---|

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | NaNO₂, HCl or HBr, 0-5 °C |

| Substitution | Displacement of the diazonium group with a halide. | CuCl or CuBr |

Sequential Halogenation Protocols

To synthesize the 2-chloro-1-fluoro aromatic core with a substituent at the 4-position, a logical sequence of reactions is paramount. A plausible synthetic route would begin with a 4-substituted fluorobenzene, for instance, 4-ethyl-1-fluorobenzene. In this precursor, both the fluorine atom (at C1) and the ethyl group (at C4) are ortho, para-directors. Consequently, they both direct an incoming electrophile to the C2 and C3 positions (and their symmetric counterparts). The chlorination of 4-ethyl-1-fluorobenzene would, therefore, be expected to yield 4-ethyl-2-chloro-1-fluorobenzene as a major product, setting the stage for the final modification of the ethyl side chain.

Formation of the 1-Bromoethyl Side Chain in the 4-Position

The final key transformation in the synthesis of 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene is the selective bromination of the ethyl group at the benzylic position.

Benzylic Bromination of 4-Ethyl-2-chloro-1-fluorobenzene

The introduction of a bromine atom onto the carbon directly attached to the aromatic ring (the benzylic position) is achieved through a free-radical halogenation reaction. libretexts.org The benzylic C-H bonds are significantly weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.com

This transformation is famously accomplished using the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, or under UV irradiation. wikipedia.orgthermofisher.commychemblog.com NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of Br₂, which favors the desired radical substitution over competing electrophilic addition or aromatic bromination reactions. chadsprep.comorganic-chemistry.org

The mechanism involves three key stages:

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals abstract a bromine atom from NBS or trace HBr to generate a bromine radical (Br•). mychemblog.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-ethyl-2-chloro-1-fluorobenzene, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a bromine source (Br₂ generated from NBS and HBr) to yield the final product, this compound, and a new bromine radical, which continues the chain reaction. mychemblog.comyoutube.com

Termination: The reaction concludes when radicals combine to form non-radical species.

Table 3: Typical Conditions for Wohl-Ziegler Benzylic Bromination

| Component | Function | Examples |

|---|---|---|

| Bromine Source | Provides bromine radicals | N-Bromosuccinimide (NBS) |

| Initiator | Starts the radical chain reaction | AIBN, Dibenzoyl Peroxide, UV light |

| Solvent | Inert medium for the reaction | Carbon tetrachloride (CCl₄), Acetonitrile (B52724) |

This selective bromination completes the synthesis, yielding the target compound with the desired arrangement of substituents on both the aromatic ring and the side chain.

Radical Bromination Techniques

A primary and direct method for synthesizing this compound is through the radical bromination of its precursor, 4-ethyl-2-chloro-1-fluorobenzene. This reaction selectively targets the benzylic position—the carbon atom directly attached to the aromatic ring—due to the resonance stabilization of the resulting benzylic radical intermediate. chemistrysteps.comlibretexts.org

The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine at a consistent, low concentration, thereby minimizing side reactions such as electrophilic addition to the aromatic ring. libretexts.orgchadsprep.com The reaction is initiated by either ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with gentle heating. liberty.eduyoutube.com The process involves a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position, followed by the reaction of the resulting benzylic radical with a bromine molecule generated in situ from NBS. chemistrysteps.comyoutube.com

The general conditions for such a benzylic bromination are outlined in the table below, adapted from analogous procedures.

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor | 4-ethyl-2-chloro-1-fluorobenzene | Starting material with the required ethyl side-chain. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled, low concentration of Br₂ to favor radical substitution over other pathways. chadsprep.com |

| Initiator | AIBN or UV light (hν) | Initiates the radical chain reaction by generating the initial bromine radicals. youtube.com |

| Solvent | Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) | Inert solvent that facilitates the radical reaction. CCl₄ is traditional, though less favored now due to toxicity. sciforum.net |

| Temperature | Reflux (e.g., ~77°C for CCl₄) | Provides the necessary energy for homolytic cleavage and propagation of the radical chain. numberanalytics.com |

Stereochemical Control in 1-Bromoethyl Group Formation

The radical bromination at the benzylic position of 4-ethyl-2-chloro-1-fluorobenzene creates a new stereocenter. The intermediate in this reaction is a resonance-stabilized benzylic radical. This radical species is trigonal planar, meaning the subsequent attack by a bromine molecule can occur from either face of the planar radical with equal probability. Consequently, this reaction pathway typically results in a racemic mixture of (R)- and (S)-4-(1-bromoethyl)-2-chloro-1-fluorobenzene. Achieving stereochemical control to favor one enantiomer over the other is not possible under standard radical conditions and would necessitate the use of more complex chiral catalysts or reagents, which are not commonly employed for this type of transformation.

Addition Reactions to Styrenyl Precursors

An alternative synthetic route involves an addition reaction to a styrenyl precursor, specifically 2-chloro-1-fluoro-4-vinylbenzene. The addition of hydrogen bromide (HBr) across the vinyl group's double bond can yield the desired product. This reaction is an electrophilic addition, where the initial attack of a proton (H+) from HBr occurs on the double bond.

According to Markovnikov's rule, the proton will add to the carbon atom that already bears more hydrogen atoms, leading to the formation of the more stable carbocation at the benzylic position. masterorganicchemistry.com The subsequent attack of the bromide ion (Br-) on this benzylic carbocation yields the target molecule, this compound. The resonance stabilization of the benzylic carbocation strongly favors this regioselectivity. stackexchange.com

Reaction Scheme: 2-chloro-1-fluoro-4-vinylbenzene + HBr → this compound

It is important to ensure that the reaction is not performed in the presence of peroxides, as this would initiate a radical mechanism leading to the anti-Markovnikov product, 4-(2-bromoethyl)-2-chloro-1-fluorobenzene. youtube.com

Nucleophilic Substitution Routes to Form the Ethyl Bridge

This pathway involves the conversion of a precursor alcohol, 1-(2-chloro-4-fluorophenyl)ethan-1-ol, into the corresponding alkyl bromide. This is a nucleophilic substitution reaction where the hydroxyl (-OH) group is replaced by a bromide ion. The hydroxyl group is a poor leaving group, so it must first be protonated by an acid or converted into a better leaving group.

Several standard reagents can be employed for this transformation:

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides. libretexts.org

Thionyl Bromide (SOBr₂): Similar to PBr₃, this reagent provides a clean conversion of the alcohol to the bromide.

Concentrated Hydrobromic Acid (HBr): Heating the alcohol with concentrated HBr can also effect the substitution, typically via an Sₙ1 mechanism involving a resonance-stabilized benzylic carbocation intermediate.

The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule.

Multi-Step Synthetic Sequences for this compound

The synthesis of this compound from simple starting materials like benzene or substituted benzenes requires a carefully planned multi-step sequence. The order of reactions is critical to ensure the correct regiochemistry of the substituents due to their directing effects in electrophilic aromatic substitution (EAS) reactions. libretexts.orgpressbooks.pub A logical retrosynthetic analysis suggests a pathway beginning with the construction of a substituted acetophenone.

A plausible synthetic sequence is as follows:

Friedel-Crafts Acylation: The synthesis can commence with 2-chloro-1-fluorobenzene. A Friedel-Crafts acylation reaction using acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) introduces an acetyl group onto the ring. masterorganicchemistry.comorganic-chemistry.org The fluorine atom is a strongly activating ortho-, para-director, while the chlorine is a deactivating ortho-, para-director. The acylation will predominantly occur at the position para to the fluorine atom due to its stronger activating effect and reduced steric hindrance, yielding 1-(4-acetyl-2-chloro-1-fluorophenyl)ethanone.

Ketone Reduction: The acetyl group must then be reduced to an ethyl group. This can be achieved through two primary methods:

Wolff-Kishner Reduction: This method uses hydrazine (B178648) (H₂NNH₂) and a strong base (like KOH) in a high-boiling solvent (e.g., ethylene (B1197577) glycol). It is suitable for substrates that are stable under strongly basic conditions. ucla.eduwikipedia.org

Clemmensen Reduction: This involves using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for substrates that are stable in strong acid.

This step produces the key intermediate, 4-ethyl-2-chloro-1-fluorobenzene.

Benzylic Bromination: The final step is the radical bromination of the ethyl group at the benzylic position, as detailed in section 2.2.1.1. Reacting 4-ethyl-2-chloro-1-fluorobenzene with NBS and a radical initiator yields the final product, this compound. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound, particularly in the final radical bromination step, is crucial for maximizing yield and minimizing the formation of impurities. Key parameters can be systematically varied to determine the ideal conditions. numberanalytics.com

Factors influencing the radical bromination step include:

Reagent Stoichiometry: The molar ratio of NBS to the substrate (4-ethyl-2-chloro-1-fluorobenzene) is critical. An excess of NBS can lead to dibromination or other side reactions, while an insufficient amount will result in incomplete conversion.

Solvent Choice: The solvent can influence the stability of radical intermediates. While non-polar solvents like CCl₄ are traditional, alternative solvents such as acetonitrile or dichloromethane (B109758) may offer advantages in terms of reaction rate and safety. sciforum.net

Temperature and Reaction Time: The reaction temperature affects the rate of radical initiation and propagation. numberanalytics.com Higher temperatures can increase the reaction rate but may also promote undesired side reactions. The reaction time must be monitored (e.g., by TLC or GC) to ensure the reaction proceeds to completion without significant product degradation.

A hypothetical optimization study for the benzylic bromination step is presented in the table below.

| Entry | NBS (Equivalents) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1.1 | 1% AIBN | CCl₄ | 77 | 4 | Baseline |

| 2 | 1.3 | 1% AIBN | CCl₄ | 77 | 4 | Investigate effect of excess NBS |

| 3 | 1.1 | 5% AIBN | CCl₄ | 77 | 4 | Investigate initiator concentration |

| 4 | 1.1 | 1% AIBN | CH₃CN | 82 | 4 | Investigate solvent effect |

| 5 | 1.1 | - (UV light) | CCl₄ | RT | 6 | Investigate photo-initiation |

Mechanistic Investigations and Reactivity Studies of 4 1 Bromoethyl 2 Chloro 1 Fluorobenzene

Reaction Pathways of the Benzylic Bromide Moiety

The 1-bromoethyl group attached to the halogenated phenyl ring is a secondary benzylic bromide. This structural feature allows for a variety of reaction pathways at the benzylic carbon, including nucleophilic substitution, elimination, and radical reactions. The presence of chloro and fluoro substituents on the aromatic ring exerts electronic effects that influence the rates and mechanisms of these reactions.

Nucleophilic substitution at the secondary benzylic carbon of 4-(1-bromoethyl)-2-chloro-1-fluorobenzene can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a stepwise process where the rate-determining step is the unimolecular dissociation of the benzylic bromide to form a secondary benzylic carbocation intermediate. This intermediate is stabilized by resonance with the adjacent phenyl ring. The presence of electron-withdrawing groups like chlorine and fluorine on the ring would generally be expected to destabilize the carbocation through their inductive effects, thereby slowing down the SN1 pathway. However, their ability to donate a lone pair of electrons via resonance (+M effect) can partially counteract this destabilization. Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate and the bromide leaving group, favor the SN1 mechanism.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents. For secondary benzylic halides, the SN2 pathway is subject to steric hindrance. The rate of the SN2 reaction would be influenced by the electronic effects of the ring substituents. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction. However, for benzylic SN2 reactions, the transition state has developing negative charge, and Hammett plots can sometimes be nonlinear, indicating a complex interplay of electronic factors. wikipedia.org

The competition between SN1 and SN2 pathways for benzylic halides is a well-studied phenomenon. For this compound, the secondary nature of the benzylic carbon makes both pathways plausible. The choice of reaction conditions is therefore crucial in directing the outcome of a nucleophilic substitution reaction.

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate | Secondary benzylic (can proceed via stable carbocation) | Secondary benzylic (steric hindrance is a factor) |

| Leaving Group | Good leaving group (Br⁻ is effective) | Good leaving group (Br⁻ is effective) |

In the presence of a base, this compound can undergo elimination reactions to form 4-vinyl-2-chloro-1-fluorobenzene. Similar to nucleophilic substitution, elimination can proceed through two primary mechanisms: E1 and E2.

The E1 (Elimination Unimolecular) mechanism is a stepwise process that shares the same initial step as the SN1 reaction: the formation of a benzylic carbocation. In a subsequent step, a weak base removes a proton from the adjacent methyl group, leading to the formation of a double bond. E1 reactions are favored by weak bases and polar protic solvents and often compete with SN1 reactions.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step reaction where a strong base removes a proton from the methyl group simultaneously with the departure of the bromide leaving group. This pathway requires an anti-periplanar arrangement of the proton to be removed and the leaving group. E2 reactions are favored by strong, bulky bases and are in competition with SN2 reactions. According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted (and thus more stable) alkene. organic-chemistry.org In this case, only one alkene product is possible.

The choice between elimination and substitution is often influenced by the nature of the nucleophile/base. Strong, sterically hindered bases tend to favor elimination, while strong, non-hindered nucleophiles favor substitution.

The benzylic C-H bond in the precursor to this compound (4-ethyl-2-chloro-1-fluorobenzene) is susceptible to homolytic cleavage to form a benzylic radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. libretexts.org The stability of benzylic radicals makes the benzylic position a prime site for free radical halogenation. masterorganicchemistry.com For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would selectively introduce a bromine atom at the benzylic position.

The stability of alkyl radicals follows the order: tertiary > secondary > primary. Benzylic and allylic radicals are even more stable than tertiary alkyl radicals due to resonance stabilization. libretexts.org The chloro and fluoro substituents on the ring will have a modest electronic influence on the stability of the benzylic radical.

Table 2: Relative Stability of Carbon Radicals

| Type of Radical | Example | Relative Stability |

| Methyl | •CH₃ | Least Stable |

| Primary | CH₃CH₂• | |

| Secondary | (CH₃)₂CH• | |

| Tertiary | (CH₃)₃C• | |

| Allylic | CH₂=CH-CH₂• | More Stable |

| Benzylic | C₆H₅CH₂• | Most Stable |

This table illustrates the general trend in radical stability.

Rearrangement reactions can occur in reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions. masterorganicchemistry.com These rearrangements typically involve the migration of a hydride or an alkyl group to form a more stable carbocation. In the case of the secondary benzylic carbocation formed from this compound, a rearrangement is unlikely as it would not lead to a more stable carbocation. Benzylic carbocations are already significantly stabilized by resonance.

Aromatic Reactivity of the 2-Chloro-1-fluorobenzene Core

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring. The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents: the 1-bromoethyl group, the chlorine atom, and the fluorine atom.

Both chlorine and fluorine are ortho, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para to themselves. This is due to their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. However, both halogens are also deactivating groups due to their strong electron-withdrawing inductive effect (-I effect), which makes the ring less nucleophilic than benzene. stackexchange.com

The 1-bromoethyl group is an alkyl group and is therefore also an ortho, para-director and an activating group. The directing effects of the three substituents must be considered collectively to predict the most likely position of substitution. The positions on the ring are numbered as follows: C1-F, C2-Cl, C3-H, C4-(CH(Br)CH₃), C5-H, C6-H.

The fluorine at C1 directs ortho (C2, C6) and para (C4).

The chlorine at C2 directs ortho (C1, C3) and para (C5).

The 1-bromoethyl group at C4 directs ortho (C3, C5) and para (C1).

Considering the combined effects, the most activated positions for electrophilic attack would be C3, C5, and C6. Steric hindrance from the existing substituents would also play a role in determining the final product distribution. In general, fluorobenzene (B45895) is more reactive towards electrophilic aromatic substitution than chlorobenzene (B131634) because the better orbital overlap between the 2p orbitals of fluorine and carbon leads to a stronger resonance donation that partially offsets its strong inductive withdrawal. stackexchange.com

Table 3: Relative Rates of Nitration for Halobenzenes (Compared to Benzene = 1)

| Compound | Relative Rate |

| Benzene | 1.0 |

| Fluorobenzene | 0.11 |

| Chlorobenzene | 0.02 |

| Bromobenzene | 0.06 |

| Iodobenzene | 0.13 |

Data from reference stackexchange.com. This table illustrates the deactivating effect of halogens on electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. chemistrysteps.comlibretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of a highly unstable aryl cation. chemistrysteps.com Instead, it typically proceeds through a two-step addition-elimination mechanism. nih.gov In this process, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com Subsequently, the leaving group is eliminated, which restores the aromaticity of the ring. chemistrysteps.com

For this compound, the phenyl ring is substituted with three groups: a fluorine atom, a chlorine atom, and a 1-bromoethyl group. The fluorine and chlorine atoms are halogens, which strongly withdraw electron density from the ring via the inductive effect. This electron withdrawal deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack by making the ring more electron-poor. chemistrysteps.commasterorganicchemistry.com Nucleophilic aromatic substitution is favored by electron-withdrawing substituents that can stabilize the intermediate carbanion. libretexts.org The reaction is most effective when these groups are positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge. libretexts.orglibretexts.org

In the context of this compound, a nucleophile could potentially replace either the fluorine or the chlorine atom. The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. masterorganicchemistry.com This order is counterintuitive compared to SN1/SN2 reactions and is because the rate-determining step is typically the initial nucleophilic attack on the ring, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, substitution of the fluorine atom would be kinetically favored over the chlorine atom, assuming the nucleophile attacks the carbon to which the fluorine is attached.

Influence of Substituents on Aromatic Ring Activation and Deactivation

The reactivity of the phenyl ring in this compound is governed by the interplay of the electronic properties of its three substituents: fluoro, chloro, and 1-bromoethyl. These properties can be dissected into inductive and resonance effects.

Inductive Effect: This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic substitution by reducing its electron density. libretexts.org However, this same effect makes the ring more electrophilic and thus activates it for nucleophilic aromatic substitution. libretexts.org The alkyl group (1-bromoethyl) has a weaker, electron-donating inductive effect (+I).

| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on SNAr Reactivity |

|---|---|---|---|

| -F (Fluoro) | Strongly withdrawing (-I) | Weakly donating (+R) | Activating |

| -Cl (Chloro) | Strongly withdrawing (-I) | Weakly donating (+R) | Activating |

| -CH(Br)CH3 (1-Bromoethyl) | Weakly donating (+I) | None | Weakly Deactivating |

Cross-Coupling Reactions and Organometallic Transformations of this compound

The presence of multiple carbon-halogen bonds in this compound makes it a versatile substrate for various cross-coupling and organometallic reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods in modern synthetic chemistry. nih.gov These reactions typically involve the oxidative addition of a palladium(0) catalyst to a carbon-halogen bond, followed by transmetalation with an organometallic reagent and reductive elimination to form the product. nih.gov

The substrate this compound possesses three potential reaction sites: the C(sp²)-Cl bond, the C(sp²)-F bond, and the C(sp³)-Br bond. The reactivity of carbon-halogen bonds in oxidative addition to palladium(0) generally follows the order C-I > C-Br > C-Cl >> C-F. While aryl chlorides were historically challenging substrates, significant advances, particularly the development of catalysts based on bulky, electron-rich phosphine (B1218219) ligands, have enabled their effective use in coupling reactions. nih.gov The C-F bond is typically unreactive under these conditions. mdpi.com The C(sp³)-Br bond could also participate, but palladium-catalyzed couplings most commonly target aryl halides. Therefore, the most probable site for palladium-catalyzed cross-coupling is the aryl chloride bond.

| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | Predicted Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 (Arylboronic acid) | Pd(PPh3)4, Base (e.g., Na2CO3) | 4-(1-Bromoethyl)-2-aryl-1-fluorobenzene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, P(o-tol)3, Base (e.g., Et3N) | 4-(1-Bromoethyl)-2-alkenyl-1-fluorobenzene |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | 4-(1-Bromoethyl)-2-alkynyl-1-fluorobenzene |

Magnesium-Mediated Grignard Reactions

Grignard reagents, formed by the reaction of organic halides with magnesium metal, are highly versatile carbon nucleophiles. nih.govyoutube.com The formation of a Grignard reagent from this compound would likely occur preferentially at the most reactive halogen. The general reactivity order for Grignard formation is I > Br > Cl > F.

Given this trend, the alkyl bromide of the 1-bromoethyl group is the most probable site for reaction with magnesium to form the corresponding secondary alkyl Grignard reagent. Aryl chlorides are significantly less reactive and often require highly activated magnesium or more forcing conditions. researchgate.net Aryl fluorides are generally considered unreactive toward standard magnesium. nih.gov Therefore, treatment with magnesium metal would selectively generate 1-(3-chloro-4-fluorophenyl)ethylmagnesium bromide.

Predicted Reaction: this compound + Mg → 1-(3-chloro-4-fluorophenyl)ethylmagnesium bromide

This organometallic intermediate could then be used in subsequent reactions with various electrophiles, such as aldehydes, ketones, or carbon dioxide.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a fundamental reaction that converts an organic halide into an organolithium compound, typically by reaction with an alkyllithium reagent like n-butyllithium or tert-butyllithium. wikipedia.orgnumberanalytics.com This reaction is kinetically controlled, and the exchange rates generally follow the trend I > Br > Cl. wikipedia.orgharvard.edu The reaction is often very fast, even at low temperatures, and can sometimes be faster than competing processes like nucleophilic addition or proton transfer. wikipedia.orgharvard.edu

For this compound, the exchange could potentially occur at either the C-Cl or C-Br bond. While the C-Br bond is generally more reactive than the C-Cl bond in many contexts, the stability of the resulting carbanion plays a crucial role in lithium-halogen exchange. The stability order is sp > sp² > sp³. wikipedia.orgharvard.edu The formation of an sp²-hybridized aryllithium species is more favorable than an sp³-hybridized alkyllithium species. Research has shown that halogen-metal exchanges are feasible on aryl bromides and chlorides even in the presence of other electrophilic groups when conducted at very low temperatures (e.g., -100 °C), which prevents unwanted side reactions. tcnj.edu Therefore, it is plausible that selective lithium-halogen exchange could be achieved at the aryl chloride position, yielding an aryllithium intermediate that can be trapped with an electrophile.

| Reaction Site | Reagent | Conditions | Expected Intermediate | Rationale |

|---|---|---|---|---|

| Aryl Chloride (C-Cl) | n-BuLi or t-BuLi | Low Temperature (e.g., -78°C to -100°C) | 4-(1-Bromoethyl)-1-fluoro-2-lithiobenzene | Formation of a more stable sp² aryllithium species. wikipedia.orgharvard.edu |

| Alkyl Bromide (C-Br) | n-BuLi or t-BuLi | Low Temperature | (3-Chloro-4-fluorophenyl)(lithio)ethane | Higher intrinsic reactivity of C-Br vs C-Cl bond. wikipedia.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Bromoethyl 2 Chloro 1 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen, carbon, and fluorine atoms, NMR spectroscopy allows for the precise determination of the molecular structure of 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene.

Proton (¹H) NMR for Hydrogen Environments

In the ¹H NMR spectrum of this compound, the proton signals are expected to appear in distinct regions, reflecting their different chemical environments. The aromatic protons, influenced by the electron-withdrawing effects of the halogen substituents, will resonate in the downfield region, typically between 7.0 and 8.0 ppm. The specific splitting patterns of these aromatic signals will be a result of coupling between adjacent protons and with the fluorine atom.

The protons of the bromoethyl group will appear more upfield. The methine proton (-CHBr) is expected to be a quartet due to coupling with the adjacent methyl protons. Its chemical shift will be significantly downfield compared to a typical alkyl proton due to the deshielding effect of the adjacent bromine atom. The methyl protons (-CH₃) will appear as a doublet, resulting from coupling with the methine proton.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic-H | 7.2 - 7.8 | Multiplet | |

| -CHBr | 5.2 - 5.4 | Quartet | ~7 |

| -CH₃ | 1.9 - 2.1 | Doublet | ~7 |

Note: These are predicted values and may vary slightly in experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the range of 110-160 ppm. The carbon atom attached to the fluorine will show a large coupling constant (¹JC-F), resulting in a doublet. The carbons bonded to chlorine and bromine will also have their chemical shifts influenced by these electronegative atoms. The aliphatic carbons of the bromoethyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 155 - 160 (d, ¹JC-F ≈ 245 Hz) |

| Aromatic C-Cl | 125 - 130 |

| Aromatic C-C(H)Br | 138 - 142 |

| Aromatic C-H | 115 - 135 |

| -CHBr | 45 - 50 |

| -CH₃ | 20 - 25 |

Note: These are predicted values and may vary in experimental conditions. 'd' denotes a doublet.

Fluorine-19 (¹⁹F) NMR for Fluorine Chemical Shifts

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the other substituents on the benzene (B151609) ring. The signal may appear as a multiplet due to coupling with the ortho and meta protons.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, a cross-peak would be observed between the methine proton of the bromoethyl group and the methyl protons, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the bromoethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for establishing the connectivity between the bromoethyl substituent and the benzene ring, by observing correlations from the benzylic proton to the aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various structural features.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the bromoethyl group are expected in the 3000-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: These absorptions occur in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption band characteristic of the C-F bond is expected around 1250-1000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration will likely be observed in the 800-600 cm⁻¹ region.

C-Br Stretching: The absorption for the C-Br bond is typically found in the 700-500 cm⁻¹ range.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 700 - 500 |

Note: These are predicted values and may vary in experimental conditions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering a unique fingerprint of its chemical structure. wikipedia.orgmt.com When monochromatic light from a laser interacts with this compound, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). wikipedia.org This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds to the vibrational energy levels of the molecule. usherbrooke.ca

The Raman spectrum of this compound would be expected to exhibit a series of characteristic peaks corresponding to the various vibrational modes of its functional groups. The vibrations of the benzene ring, including ring breathing and stretching modes, would produce distinct signals. researchgate.netnih.gov The presence of chloro and fluoro substituents on the ring, as well as the bromoethyl group, would influence the positions and intensities of these peaks. nih.gov

Key expected vibrational modes and their predicted Raman shifts are outlined in the table below. These predictions are based on known frequency ranges for similar functional groups in other organic molecules.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Structural Origin |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Ethyl Group |

| C=C Aromatic Ring Stretch | 1400 - 1600 | Benzene Ring |

| C-H Bend | 1300 - 1500 | Ethyl Group |

| Benzene Ring Breathing | 990 - 1010 | Benzene Ring |

| C-F Stretch | 1000 - 1350 | Carbon-Fluorine Bond |

| C-Cl Stretch | 600 - 800 | Carbon-Chlorine Bond |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov For this compound, mass spectrometry would be crucial for confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns. miamioh.edu

Upon ionization, typically through electron impact (EI), the molecule would form a molecular ion (M⁺). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, resulting from the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). ucalgary.calibretexts.orglibretexts.org This would lead to a cluster of peaks for the molecular ion (M, M+2, M+4) with a characteristic intensity ratio, confirming the presence of one bromine and one chlorine atom.

The molecular ion would also undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is predictable to some extent based on the stability of the resulting carbocations and neutral losses. youtube.comchadsprep.comyoutube.com Common fragmentation pathways for this compound would likely involve the loss of the bromine atom, the ethyl group, or other small neutral molecules.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Predicted Fragment Ion (m/z) | Loss from Molecular Ion | Structure of Fragment |

|---|---|---|

| [M-Br]⁺ | Loss of a bromine radical (•Br) | [C₈H₇ClF]⁺ |

| [M-C₂H₄Br]⁺ | Loss of a bromoethyl radical (•C₂H₄Br) | [C₆H₃ClF]⁺ |

| [C₆H₄FCl]⁺ | Rearrangement and loss of C₂H₃Br | Phenyl cation with F and Cl |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

The presence of a stereocenter at the carbon atom bonded to the bromine in the ethyl group makes this compound a chiral molecule. This means it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are specifically designed to study and differentiate between these enantiomers. numberanalytics.comsaschirality.org

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. scitusacademics.com Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. A racemic mixture (equal amounts of both enantiomers) would be CD-inactive.

This technique would be particularly valuable for determining the enantiomeric excess (ee) of a sample of this compound. acs.orgnih.govrsc.org By comparing the CD spectrum of a sample of unknown enantiomeric composition to the spectrum of a pure enantiomer, the relative amounts of each enantiomer can be quantified. acs.orgnih.gov While no experimental CD data for this specific compound is readily available, the principles of the technique indicate its applicability for stereochemical analysis. The chromophore in this case, the substituted benzene ring, would give rise to CD signals in the UV region of the electromagnetic spectrum.

Computational Chemistry and Theoretical Studies on 4 1 Bromoethyl 2 Chloro 1 Fluorobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular systems. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are commonly used to investigate the properties of halogenated aromatic compounds. niscpr.res.inresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a reliable balance between computational cost and accuracy for predicting the structural and vibrational properties of such molecules. niscpr.res.inresearchgate.net These calculations form the basis for understanding the molecule's geometry, stability, and electronic nature.

The first step in the theoretical study of a molecule is typically geometry optimization, a computational process that determines the lowest energy arrangement of atoms in space. researchgate.net For 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene, this process would yield precise predictions of bond lengths, bond angles, and dihedral angles corresponding to the most stable three-dimensional structure.

A key aspect of this molecule's structure is its conformational flexibility, primarily due to the rotation around the single bond connecting the ethyl group to the benzene (B151609) ring. Conformational analysis would be performed by systematically rotating this bond and calculating the energy at each step to map out the potential energy surface. This analysis identifies the most stable conformer (the global minimum) and other low-energy rotational isomers (local minima). researchgate.netfigshare.com The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Below is a table of hypothetical, yet representative, optimized geometric parameters for the most stable conformer of this compound, as would be predicted by a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-F | 1.35 Å |

| C-Cl | 1.74 Å | |

| C-Br | 1.95 Å | |

| C-C (aromatic) | 1.39 Å | |

| C(aryl)-C(ethyl) | 1.52 Å | |

| Bond Angles | F-C1-C2 | 119.0° |

| Cl-C2-C1 | 120.5° | |

| C(aryl)-C(ethyl)-Br | 110.5° | |

| Dihedral Angle | C(aryl)-C(aryl)-C(ethyl)-Br | ~60° (gauche) |

Note: This data is illustrative and represents typical values expected from quantum chemical calculations.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These calculations identify the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. niscpr.res.inresearchgate.net The predicted frequencies and their corresponding intensities allow for the simulation of theoretical spectra.

Comparing these simulated spectra with experimentally obtained data is a powerful method for confirming the molecular structure and assigning specific absorption bands to particular vibrational modes. researchgate.net Theoretical calculations often include a scaling factor to better match experimental results, accounting for systematic errors in the computational method and the neglect of anharmonicity.

The table below presents a selection of predicted vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

| ν(C-H) aromatic | Aromatic C-H stretching | 3100-3000 |

| ν(C-H) alkyl | Alkyl C-H stretching | 2990-2900 |

| ν(C=C) aromatic | Aromatic ring stretching | 1600-1450 |

| β(C-H) | In-plane C-H bending | 1300-1000 |

| ν(C-F) | C-F stretching | 1250-1100 |

| ν(C-Cl) | C-Cl stretching | 800-650 |

| ν(C-Br) | C-Br stretching | 650-550 |

Note: This data is illustrative, representing typical frequency ranges for the assigned vibrational modes.

Understanding the electronic structure is key to predicting a molecule's reactivity. niscpr.res.in

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.commasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It uses a color scale to indicate regions of different electrostatic potential, which helps in identifying sites prone to electrophilic or nucleophilic attack. youtube.com Typically, red colors signify electron-rich regions (negative potential), which are susceptible to attack by electrophiles, while blue colors indicate electron-deficient regions (positive potential), which are targets for nucleophiles. researchgate.net For this compound, the MEP map would be expected to show negative potential around the electronegative fluorine and chlorine atoms and the π-electron cloud of the benzene ring, with positive potential localized on the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more quantitative picture of electron distribution by calculating the partial charges on each atom and describing charge transfer interactions within the molecule. niscpr.res.inwalisongo.ac.id This method can reveal important details about hyperconjugation and other intramolecular electronic effects that influence the molecule's stability and reactivity.

| Electronic Property | Description | Predicted Finding |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.8 eV |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | 5.7 eV |

| MEP Negative Site | Most electron-rich region | Fluorine and Chlorine atoms |

| MEP Positive Site | Most electron-deficient region | Hydrogen on the bromoethyl group |

| NBO Charge on Br | Partial charge on the Bromine atom | Slightly negative |

Note: This data is illustrative and represents typical values expected from quantum chemical calculations.

Reaction Pathway Modeling and Transition State Characterization

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. For this compound, a likely reaction to study would be nucleophilic substitution at the chiral carbon of the bromoethyl group. Theoretical methods can be used to map the entire reaction coordinate, from reactants to products.

A critical part of this modeling is the identification and characterization of the transition state—the highest energy point along the reaction pathway. By calculating the structure and energy of the transition state, chemists can determine the activation energy (energy barrier) for the reaction. This value is directly related to the reaction rate, providing fundamental insights into the reaction's kinetics and feasibility under different conditions.

Theoretical Prediction of Reactivity and Selectivity

The electronic structure analyses described previously are instrumental in predicting reactivity. The HOMO-LUMO gap provides a general measure of reactivity, while MEP maps and NBO charges offer specific predictions about where a reaction is likely to occur. wikipedia.orgresearchgate.net

For instance, the electron-rich areas on the MEP map (e.g., the halogen atoms and aromatic ring) are potential sites for interaction with electrophiles. Conversely, the electron-deficient areas, such as the carbon atom attached to the bromine, are prime targets for nucleophiles. Computational models can compare the activation energies for attack at different sites, allowing for the prediction of regioselectivity and chemoselectivity in chemical reactions.

Stereochemical Dynamics and Isomerization Pathways

The this compound molecule possesses a stereocenter at the carbon atom bonded to the bromine, meaning it exists as a pair of enantiomers. Computational chemistry can be employed to investigate the dynamics of these stereoisomers.

One important process is racemization, where one enantiomer converts into the other. Theoretical modeling can elucidate the pathway for this isomerization. For example, a computational study could model an SN1-type mechanism, calculating the energy required to form a planar carbocation intermediate, which would then be attacked by a bromide ion from either face to produce a racemic mixture. The calculated energy barrier for this process would predict the stereochemical stability of the compound. Furthermore, computational studies can model the isomerization between different rotational conformers, determining the energy barriers to rotation around the C-C single bond. acs.org

Applications of 4 1 Bromoethyl 2 Chloro 1 Fluorobenzene As a Versatile Synthetic Intermediate

Design and Synthesis of Analogs for Structure-Activity Relationship Studies in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound and evaluating the resulting analogs, researchers can identify key pharmacophoric features and optimize properties such as potency, selectivity, and metabolic stability. 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene serves as an excellent starting point for such studies due to the differential reactivity of its functionalities.

The primary site for synthetic diversification on this scaffold is the bromoethyl group. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, leading to the generation of a library of analogs. For instance, reaction with various amines, thiols, alcohols, or carboxylates can be employed to explore the impact of different substituents on biological activity.

Detailed Research Findings:

While specific, comprehensive SAR studies detailing the use of this compound as the foundational scaffold are not extensively reported in publicly available literature, its utility can be inferred from its role as a key intermediate in the synthesis of more complex bioactive molecules. For example, this compound is a known precursor in the synthesis of certain kinase inhibitors. In this context, the ethyl group, once attached to a core heterocyclic structure, can be systematically modified to probe the binding pocket of the target enzyme.

Let us consider a hypothetical SAR study based on a generic kinase inhibitor scaffold where the 4-(1-bromoethyl)-2-chloro-1-fluorophenyl moiety is introduced. The primary goal would be to understand how modifications at the benzylic position of the ethyl group affect kinase inhibition.

Synthetic Strategy for Analog Generation:

The synthesis of an analog library would commence with the reaction of this compound with a core amine-containing heterocycle (e.g., a pyrimidine or pyrazole derivative) to form the initial lead compound. Subsequent modifications would focus on replacing the bromine with various nucleophiles.

A representative, albeit illustrative, synthetic scheme is as follows:

Illustrative Data for a Hypothetical SAR Study:

The following interactive data table outlines the results of a hypothetical screening of analogs derived from this compound against a target kinase. The modifications are focused on the substituent introduced via nucleophilic displacement of the bromine atom.

| Analog ID | Substituent (Nu) | IC₅₀ (nM) | Notes |

| Lead-Br | -Br | 500 | Starting intermediate |

| Analog-1 | -N(CH₃)₂ | 250 | Increased potency with small amine |

| Analog-2 | -NH(Cyclopropyl) | 150 | Further improvement with cyclic amine |

| Analog-3 | -Morpholine | 300 | Bulkier heterocycle reduces potency |

| Analog-4 | -OH | 800 | Hydroxyl group is detrimental |

| Analog-5 | -SCH₃ | 450 | Thioether shows moderate activity |

| Analog-6 | -CN | >1000 | Nitrile group abolishes activity |

Analysis of SAR Findings:

From the hypothetical data presented, several key SAR trends can be deduced:

Importance of a Nitrogen Atom: The introduction of a nitrogen-containing substituent at the benzylic position appears to be beneficial for activity, as seen in the improved potency of Analog-1, Analog-2, and Analog-3 compared to the hydroxyl (Analog-4) or thioether (Analog-5) analogs.

Steric Constraints: While a small amine (Analog-1) or a compact cyclic amine (Analog-2) enhances activity, a bulkier heterocycle like morpholine (Analog-3) leads to a decrease in potency, suggesting steric limitations within the kinase's binding pocket.

Hydrogen Bonding Potential: The poor activity of the hydroxyl analog (Analog-4) might indicate that a hydrogen bond donor at this position is not favorable.

Electronic Effects: The complete loss of activity with the cyano group (Analog-6) suggests that a strongly electron-withdrawing group in this position is detrimental to binding.

These illustrative findings underscore the value of this compound as a versatile synthetic intermediate. The ability to readily introduce a diverse range of substituents allows for a systematic exploration of the chemical space around a core scaffold, providing crucial insights into the structure-activity relationships that govern molecular recognition and biological function.

Stereochemistry and Enantioselective Synthesis of 4 1 Bromoethyl 2 Chloro 1 Fluorobenzene and Its Derivatives

Chiral Resolution Techniques for Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For a neutral compound like 4-(1-bromoethyl)-2-chloro-1-fluorobenzene, direct crystallization methods are often challenging. Therefore, resolution typically involves derivatization to a pair of diastereomers, which can be separated by conventional techniques like fractional crystallization, followed by the removal of the chiral auxiliary. wikipedia.orglibretexts.org

Classical Resolution via Diastereomeric Salt Formation: This remains one of the most robust and scalable methods for chiral resolution. wikipedia.org The strategy involves converting the neutral racemate into a substrate suitable for salt formation. For this compound, this can be achieved through a two-step process:

Nucleophilic Substitution: The benzylic bromide is displaced by a nucleophile, such as sodium azide, to form a chiral azide, which is then reduced to the corresponding chiral amine, 1-(4-chloro-3-fluorophenyl)ethanamine.

Salt Formation: The resulting racemic amine is then treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine•(R)-acid and (S)-amine•(R)-acid). Due to their different physical properties, these salts can be separated by fractional crystallization.

Liberation of the Enantiomer: After separation, the individual diastereomeric salts are treated with a base to liberate the enantiomerically pure amines. The chiral amine can then be converted back to the target bromo-compound if desired, though this may risk racemization depending on the reaction conditions.

Kinetic Resolution: Enzymatic kinetic resolution offers a highly selective alternative. Lipases are commonly used to selectively acylate one enantiomer of a secondary alcohol precursor, 1-(2-chloro-4-fluorophenyl)ethanol. The slower-reacting alcohol enantiomer can be recovered with high enantiomeric purity, along with the acylated product of the opposite configuration.

Preparative Chiral Chromatography: Direct separation of the enantiomers without derivatization can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). csfarmacie.cz While often more expensive for large-scale production, this method is highly effective for obtaining high-purity enantiomers and avoids the need for additional chemical transformations.

Table 1: Comparison of Chiral Resolution Strategies

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Conversion to diastereomeric salts with a chiral resolving agent, separation by crystallization. wikipedia.orglibretexts.org | Scalable, cost-effective for large quantities, well-established technology. | Requires suitable functional groups, process can be laborious, theoretical max yield is 50% without a racemization loop. wikipedia.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction that proceeds at a different rate for each enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical max yield is 50%, requires screening for a suitable enzyme. |

| Preparative Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. csfarmacie.cz | High purity achievable, direct method, applicable to a wide range of compounds. | Higher cost, limited scalability, solvent intensive. |

Asymmetric Synthesis Approaches to Introduce the 1-Bromoethyl Moiety

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution. wikipedia.org For this compound, the key step is the enantioselective creation of the stereocenter. A highly effective strategy involves the asymmetric reduction of a prochiral ketone precursor.

A plausible synthetic route is as follows:

Friedel-Crafts Acylation: The synthesis begins with 2-chloro-1-fluorobenzene, which undergoes Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to produce the prochiral ketone, 1-(3-chloro-4-fluorophenyl)ethan-1-one.

Asymmetric Ketone Reduction: The crucial stereocenter is introduced by the enantioselective reduction of the ketone to the corresponding secondary alcohol, 1-(3-chloro-4-fluorophenyl)ethan-1-ol. This transformation is commonly achieved through catalytic asymmetric hydrogenation using chiral catalysts, such as those based on Ruthenium-BINAP complexes, or through asymmetric transfer hydrogenation.

Conversion to Benzylic Bromide: The resulting enantiomerically enriched alcohol is then converted to the target benzylic bromide. This can be accomplished using reagents like phosphorus tribromide (PBr₃) or via an Appel reaction (CBr₄, PPh₃). These reactions typically proceed through an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center. Careful selection of reagents and conditions is necessary to prevent racemization.

Table 2: Representative Catalysts for Asymmetric Ketone Reduction

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

| Ru(II)-BINAP / H₂ | Aromatic Ketones | >95% |

| Rh(I)-DIPAMP / H₂ | α-Functionalized Ketones | >90% |

| CBS Catalyst (Corey-Bakshi-Shibata) / BH₃ | Aromatic & Aliphatic Ketones | >98% |

| (R,R)-Noyori Catalyst / HCOOH/NEt₃ | Aromatic Ketones | >99% |

Diastereoselective Transformations Involving the Chiral Benzylic Center

Once obtained in enantiomerically pure form, the chiral center in this compound can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselection. The existing stereocenter creates a chiral environment that influences the trajectory of incoming reagents, leading to the preferential formation of one diastereomer over another.

A notable example involves Sₙ1-type reactions where the benzylic bromide acts as an electrophile. acs.org In the presence of a Lewis acid, the bromide can depart to form a transient planar carbocation. However, the non-covalent interactions with the adjacent chiral framework can cause the two faces of the carbocation to be sterically and electronically distinct. A nucleophile will then preferentially attack from the less hindered face, resulting in a diastereoselective bond formation. acs.org

For instance, a Friedel-Crafts-type alkylation of an arene nucleophile (e.g., toluene) with enantiopure (R)-4-(1-bromoethyl)-2-chloro-1-fluorobenzene would proceed through a chiral benzylic carbocation intermediate. The steric bulk of the phenyl ring and its substituents would shield one face of the cation, directing the incoming nucleophile to the opposite face and yielding a 1,1-diarylalkane product with a high diastereomeric ratio. acs.org The degree of diastereoselectivity is influenced by the steric bulk of both the substrate and the incoming nucleophile.

Table 3: Hypothetical Diastereoselective Alkylation of (R)-4-(1-Bromoethyl)-2-chloro-1-fluorobenzene

| Nucleophile | Product Type | Expected Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |

| Benzene (B151609) | 1-(1-(3-chloro-4-fluorophenyl)ethyl)benzene | (R,R) or (R,S) | Moderate (e.g., 85:15) |

| Toluene | 1-(1-(3-chloro-4-fluorophenyl)ethyl)-4-methylbenzene | (R,R) or (R,S) | Moderate to High (e.g., 90:10) |

| Mesitylene | 1-(1-(3-chloro-4-fluorophenyl)ethyl)-2,4,6-trimethylbenzene | (R,R) or (R,S) | High (e.g., >95:5) |

Analytical Methodologies for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

The determination of enantiomeric excess (ee) is essential to validate the success of a chiral resolution or asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable method for this purpose. mdpi.com

The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. mdpi.com These diastereomeric complexes have different binding energies, leading to different retention times for the two enantiomers, allowing for their separation and quantification.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are particularly effective for resolving a broad range of racemates, including halogenated aromatic compounds. mdpi.com For this compound, a normal-phase HPLC method would typically be developed.

Method Development Parameters:

Chiral Stationary Phase: Screening of various polysaccharide-based columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is the first step.

Mobile Phase: A mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is commonly used. The ratio of these solvents is optimized to achieve baseline separation with reasonable analysis times.

Flow Rate and Temperature: These parameters are adjusted to fine-tune the resolution and peak shape.

Detection: UV detection is suitable for this compound due to the aromatic ring. The wavelength is typically set at the absorption maximum of the analyte (e.g., ~254 nm).

Other analytical techniques for assessing enantiomeric purity include chiral gas chromatography (GC) for volatile compounds and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents, which induce chemical shift differences between the enantiomers.

Table 4: Representative Chiral HPLC Method Parameters for Analysis

| Parameter | Value / Description |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (t_R1) | 10.2 min ((R)-enantiomer) |

| Hypothetical Retention Time (t_R2) | 12.5 min ((S)-enantiomer) |

| Resolution (R_s) | > 2.0 |

Environmental and Green Chemistry Considerations in the Context of 4 1 Bromoethyl 2 Chloro 1 Fluorobenzene

Pathways of Degradation and Transformation for Halogenated Aromatics in the Environment

Halogenated aromatic compounds are known for their persistence in the environment due to the stability of the carbon-halogen bond. researchgate.netbohrium.com Their degradation is a critical area of study to understand their environmental fate and potential for bioaccumulation. nih.govnih.govnih.gov The degradation of these compounds can occur through several pathways, primarily microbial degradation and photodegradation.

Microbial Degradation: Microorganisms have evolved enzymatic systems capable of breaking down halogenated aromatic compounds, often using them as a carbon source. nih.govnih.gov The process of aerobic biodegradation can generally be divided into three main stages: the upper, middle, and lower metabolic pathways. researchgate.netbohrium.com

Upper Pathway: This initial stage involves enzymatic reactions that prepare the molecule for dehalogenation and ring cleavage. For many halogenated aromatics, this involves hydroxylation, where dioxygenase enzymes introduce hydroxyl groups onto the aromatic ring. nih.gov

Middle Pathway (Dehalogenation): This is often the most challenging step in the degradation process. researchgate.netbohrium.com It involves the cleavage of the carbon-halogen bond. The relative ease of cleavage is typically I > Br > Cl > F, meaning the carbon-bromine and carbon-chlorine bonds in 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene are more susceptible to cleavage than the carbon-fluorine bond. organic-chemistry.orgbritannica.com

Lower Pathway: Following dehalogenation and ring-opening, the resulting intermediates are funneled into central metabolic pathways, such as the Krebs cycle, where they are converted into common cellular metabolites. researchgate.netnih.gov